3-(Tributylstannyl)propanamide
Description
Overview of Organotin Compounds in Synthetic Chemistry
Organotin compounds, or organostannanes, are a class of organometallic compounds containing at least one tin-carbon bond. wikipedia.org First discovered in 1849, their development accelerated in the 20th century, particularly with the advent of Grignard reagents, which simplified the formation of Sn-C bonds. wikipedia.org In contemporary synthetic chemistry, organotin compounds are renowned for their versatility. lupinepublishers.com
Their most prominent application is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, where an organostannane is coupled with an sp²-hybridized organic halide. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds. Organotin hydrides, such as tributyltin hydride, are also widely used in radical chemistry for reactions like dehalogenations and cyclizations. wikipedia.orgacs.org
Industrially, organotin compounds serve as catalysts for polyurethane formation and silicone vulcanization, and as heat stabilizers for polyvinyl chloride (PVC), an application that consumes thousands of tons of tin annually. wikipedia.orguobabylon.edu.iq The reactivity of organotin compounds is governed by the relatively weak and non-polar C-Sn bond and the ability of the tin atom to expand its coordination number beyond four, which is crucial for many of its catalytic and synthetic functions. lupinepublishers.comgelest.com
Amide Functionalization in Organic Synthesis
The amide bond is one of the most fundamental linkages in organic and biological chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals, natural products, and polymers. researchgate.netpulsus.com Consequently, the synthesis and functionalization of amides are central to organic chemistry. pulsus.com
Traditionally, amides are synthesized by coupling carboxylic acids or their activated derivatives (like acid chlorides) with amines. researchgate.netpulsus.com In recent years, more advanced and sustainable methods have been developed, including the direct coupling of esters and amines, which liberates molecular hydrogen under neutral conditions, and novel approaches using isocyanides and alkyl halides. catrin.comnih.gov
Beyond their synthesis, the functionalization of amides is a growing area of research. frontiersin.orgnih.gov While amides are generally stable, methods for their selective reduction or activation allow for further chemical modification, enabling late-stage functionalization of complex molecules like drugs and natural products. frontiersin.orgnih.govnih.gov This ability to modify an existing amide group opens new pathways for creating chemical diversity and developing novel bioactive compounds. frontiersin.org
Significance of Stannyl-Substituted Amides in Modern Chemical Research
Stannyl-substituted amides are bifunctional molecules that contain both a reactive organotin center and an amide group. This combination allows for unique applications in synthesis. For instance, the synthesis of N-trialkylstannyl derivatives of amides has been achieved through the reaction of bistrialkyltin oxides with amido-compounds. rsc.org
The position of the stannyl (B1234572) group relative to the amide is crucial to its reactivity. In β-stannyl amides, such as 3-(tributylstannyl)propanamide, the molecule has the potential for intramolecular interactions or can serve as a substrate in reactions targeting either functional group. For example, the organotin moiety can participate in Stille cross-coupling reactions to introduce the propanamide side chain onto various organic scaffolds.
Research into related α-stannyl β-silyl enamides has demonstrated that such bimetallated systems can undergo palladium-copper coupling reactions, showcasing a pathway for functionalizing the carbon backbone of the amide. nih.gov While direct research on this compound is limited, the established reactivity of related compounds suggests its potential as a versatile building block for constructing complex molecules.
Contextualization of this compound within Organostannane Chemistry
This compound belongs to the family of tetraorganotin compounds, which are generally tetrahedral and stable molecules. wikipedia.orglupinepublishers.com Specifically, it is a β-stannyl amide, meaning the tributyltin group is attached to the carbon atom beta to the amide carbonyl. A likely synthetic route to this compound is the hydrostannylation of acrylamide (B121943), where a tin hydride adds across the carbon-carbon double bond. acs.org
The compound's structure suggests it can act as a nucleophilic reagent through its organotin group in palladium-catalyzed reactions. This would allow it to serve as a building block for introducing a -(CH₂)₂CONH₂ fragment into a target molecule. This functionality is valuable in medicinal chemistry and materials science, where primary amides can participate in hydrogen bonding and other non-covalent interactions.
The presence of the primary amide also offers sites for further chemical transformation. For example, the amide could be hydrolyzed, reduced, or modified through various modern synthetic methods. acs.org This dual reactivity makes this compound a potentially valuable, though specialized, reagent in the broader toolkit of organostannane chemistry.
Data and Properties
Detailed experimental data for this compound is not widely available in the literature. However, its properties can be inferred from its constituent parts: the tributyltin group and the propanamide fragment.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Description | Basis of Estimation |
|---|---|---|
| Molecular Formula | C₁₅H₃₃NOSn | From structure |
| Molecular Weight | 362.14 g/mol | From structure |
| Physical Form | Likely a liquid at room temperature | Based on similar compounds like tributyltin chloride and tributyltin methacrylate. mst.dknih.gov |
| Solubility | Expected to be soluble in organic solvents and have low water solubility | Characteristic of tributyltin compounds. wikipedia.org |
Table 2: Predicted ¹H NMR Spectral Data
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|
| -CH₂-Sn | 0.8 - 1.0 | Triplet | Typical for methylene (B1212753) adjacent to tin in a butyl group. chemicalbook.comorganicchemistrydata.org |
| -CH₂-CH₂-Sn | 1.4 - 1.6 | Multiplet | Standard alkyl region for a butyl chain. chemicalbook.comorganicchemistrydata.org |
| -CH₂-CH₃ | 1.2 - 1.4 | Multiplet | Standard alkyl region for a butyl chain. chemicalbook.comorganicchemistrydata.org |
| -CH₃ | 0.8 - 0.9 | Triplet | Terminal methyl of the butyl groups. chemicalbook.comorganicchemistrydata.org |
| Sn-CH₂-CH₂-CO | ~1.1 | Triplet | Alkyl protons alpha to the tin group. libretexts.org |
| Sn-CH₂-CH₂-CO | ~2.2 | Triplet | Protons alpha to a carbonyl group. libretexts.org |
| -CONH₂ | 5.5 - 7.5 | Broad Singlets (2H) | Typical range for primary amide protons. libretexts.org |
Table 3: Predicted ¹¹⁹Sn NMR Spectral Data
| Tin Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|
| Bu₃Sn- | -10 to +20 | This range is characteristic for tetraalkyltin compounds where the tin is four-coordinate. researchgate.net |
Properties
IUPAC Name |
3-tributylstannylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6NO.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;1-2H2,(H2,4,5); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDFUMBFQZVUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310470 | |
| Record name | 3-(Tributylstannyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51283-50-2 | |
| Record name | NSC227352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Tributylstannyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Catalytic Roles and Applications of Organotin Amides and Their Precursors
Organotin Catalysts in Organic Transformations
Organotin compounds have established a significant presence as catalysts in a variety of organic reactions. Their utility is largely attributed to their role as heat stabilizers in materials like polyvinyl chloride (PVC) and as catalysts in the manufacturing of polymeric materials such as polyurethanes, polyesters, and self-crosslinking silicone polymers. webflow.comafirm-group.com The catalytic applications are diverse, ranging from esterification and transesterification reactions to polymerization processes. atamankimya.comrsc.org
Lewis Acid Catalysis by Organotin Compounds
A primary mechanism through which organotin compounds exert their catalytic effect is by acting as Lewis acids. rsc.orglupinepublishers.com The tin atom in these compounds can accept electron pairs, thereby activating substrates. Organotin halides are notable Lewis acids that readily form complexes with electron donors. gelest.com The Lewis acidity is influenced by the number and nature of the organic groups attached to the tin atom; it generally increases as the number of electron-withdrawing groups increases, following the sequence: R₃SnX < R₂SnX₂ < RSnX₃. lupinepublishers.comgelest.com This property is fundamental to their catalytic activity in various carbon-carbon bond-forming reactions, including Mukaiyama-aldol and Michael reactions. nih.gov
Table 1: Examples of Organic Transformations Catalyzed by Lewis Acidic Organotin Compounds
| Reaction Type | Catalyst Example | Role of Organotin | Source(s) |
|---|---|---|---|
| Mukaiyama-Aldol Reaction | Organotin Perfluorooctanesulfonates | Lewis acid activation of the aldehyde | nih.gov |
| Michael Reaction | Organotin Perfluorooctanesulfonates | Lewis acid activation of the α,β-unsaturated carbonyl | nih.gov |
| Aldehyde Allylation | Organotin Perfluorooctanesulfonates | Lewis acid activation of the aldehyde | nih.gov |
| Esterification/Transesterification | Dibutyltin (B87310) Oxide (Bu₂SnO) | Lewis acid activation of the carbonyl group | rsc.orggelest.com |
Catalysis in Urethane (B1682113) and Silicone Polymer Production (General Context)
Organotin compounds are extensively used as catalysts in the production of polyurethanes and silicones. webflow.comgzyourun.comgalatachemicals.com In polyurethane manufacturing, they accelerate the reaction between polyols and isocyanates. atamankimya.comgzyourun.com This catalytic action is crucial for controlling reaction rates and ensuring the formation of high-quality foams, elastomers, and coatings with consistent properties. gzyourun.com Without these catalysts, the polymerization process would be impractically slow. gzyourun.com Dibutyltin compounds, such as dibutyltin dilaurate and dibutyltin diacetate, are among the most common catalysts used for this purpose. lupinepublishers.comuobabylon.edu.iq
Similarly, in the silicone industry, organotin catalysts are vital for both polymerization and crosslinking reactions, particularly in the curing of room temperature vulcanizates (RTVs) and silane-terminated polymers. galatachemicals.comreaxis.com The functionality of these catalysts can be fine-tuned by selecting appropriate ligands attached to the tin atom. reaxis.com A wide array of organotin catalysts, including dibutyltin, dioctyltin, and dimethyltin (B1205294) derivatives, are employed to meet the specific challenges of silicone chemistry formulations in applications like adhesives, sealants, and coatings. reaxis.com
Table 2: Common Organotin Catalysts in Polymer Production
| Catalyst Name | Polymer System | Application | Source(s) |
|---|---|---|---|
| Dibutyltin Dilaurate (DBTDL) | Polyurethane, Silicone | Foam production, coatings, sealants, adhesives | lupinepublishers.comreaxis.comgvchem.com |
| Stannous Octoate | Polyurethane, Silicone | Flexible and rigid foam production | reaxis.comgvchem.com |
| Dibutyltin Oxide (DBTO) | Polyester (B1180765), Silicone | Synthesis of polyester resins, RTV silicones | atamankimya.comrsc.orgreaxis.com |
| Dioctyltin Dilaurate (DOTDL) | Silicone | Catalyst for silicone crosslinking | reaxis.com |
Role of Tin(IV) Species in Reaction Promotion
The catalytic properties of organotin compounds are often attributed to the Tin(IV) oxidation state. rsc.org Tin(IV) complexes possess Lewis acidic characteristics, enabling them to coordinate with additional molecules and facilitate reactions. rsc.org This ability is central to their use in industrial processes like (trans)esterification for producing polyesters and other esters. rsc.org
Research into Sn-beta zeolites for Baeyer-Villiger oxidation highlights the importance of tetrahedrally coordinated Sn(IV) sites, which exhibit strong Lewis acidity. acs.org In this reaction, the Lewis acidic Sn(IV) center activates the carbonyl group of the substrate. acs.org Similarly, bifunctional catalysts composed of a Lewis acidic tin(IV)-porphyrin center and a cobalt carbonyl anion have been developed for the carbonylation of epoxides. mdpi.com The Sn(IV) porphyrin component activates the epoxide, making it susceptible to nucleophilic attack. mdpi.com The formation of a cationic Sn(IV) porphyrin complex with an empty coordination site is believed to be the active Lewis acid species that promotes the reaction. mdpi.com Furthermore, the incorporation of Sn species into other catalyst systems, such as Cu–CeO₂, can enhance catalytic performance by accelerating redox cycles and promoting the formation of active surface structures. bohrium.com
Ligand Design for Chiral Catalysis with Organotin Components
A significant frontier in organotin chemistry is the development of asymmetric catalytic reactions. mit.edu This requires the design and synthesis of chiral ligands that can coordinate to the tin atom or be part of an ancillary metal catalyst that works in concert with the organotin reagent, thereby creating a chiral environment to induce enantioselectivity. mit.eduroutledge.com
The evolution of asymmetric catalysis has led to the creation of extensive libraries of chiral ligands for various metal-catalyzed transformations. routledge.com For reactions involving organotin reagents, such as the rhodium-catalyzed asymmetric 1,4-addition, C₂-symmetric chiral dienes have been developed as effective ligands. organic-chemistry.org For instance, a norbornadiene-derived chiral diene has been used with organotin reagents to achieve high enantioselectivity (up to 99% ee) in the addition to α,β-unsaturated ketones. organic-chemistry.org This demonstrates that the ligand's structure is paramount for achieving high catalytic activity and stereocontrol. organic-chemistry.org
The development of stereochemically diverse ligands, often derived from simple amino acids, is a key strategy. organic-chemistry.org By systematically varying the stereochemistry of the ligand, catalysts can be optimized for specific reactions, such as the enantioselective addition of allylic halides to aldehydes. organic-chemistry.org Although many organotin reactions have proven useful, making them both catalytic and asymmetric remains a challenge that hinges on innovative ligand design and finding effective methods for catalyst turnover. mit.edu
Structural Elucidation and Spectroscopic Characterization of 3 Tributylstannyl Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds like 3-(tributylstannyl)propanamide. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹¹⁹Sn), it is possible to map out the connectivity of atoms and understand the electronic environment around the tin center.
¹H and ¹³C NMR Analysis of Proton and Carbon Environments
The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals corresponding to the tributyltin group and the propanamide moiety.
Proton (¹H) NMR: The ¹H NMR spectrum will display signals for the protons of the butyl groups and the propanamide backbone. The protons of the four butyl groups attached to the tin atom typically appear as a complex set of multiplets in the upfield region (approximately 0.9 to 1.6 ppm). The terminal methyl protons (CH₃) will resonate at the highest field, followed by the internal methylene (B1212753) protons (CH₂CH₂CH₃) and the methylene protons adjacent to the tin atom (Sn-CH₂). The protons of the propanamide group, specifically the methylene groups alpha and beta to the carbonyl group (-CH₂CH₂CONH₂), will appear at lower fields, influenced by the electron-withdrawing nature of the amide group. The amide protons (-NH₂) are expected to show a broad signal, the chemical shift of which can be concentration and solvent dependent.
Carbon (¹³C) NMR: In the ¹³C NMR spectrum, distinct signals for each carbon atom in the tributyltin and propanamide fragments are anticipated. oregonstate.eduwisc.edu The carbons of the butyl groups will resonate in the aliphatic region (around 10-30 ppm). The carbon atoms of the propanamide group will be shifted further downfield. The carbonyl carbon (C=O) of the amide is expected to appear in the range of 170-180 ppm. nih.gov The methylene carbons of the propanamide chain will have chemical shifts influenced by their proximity to the tin atom and the amide group.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Sn-(CH₂CH₂CH₂CH₃)₄ | ~0.9 (t) | ~13.7 |
| Sn-(CH₂CH₂CH₂CH₃)₄ | ~1.3 (m) | ~27.3 |
| Sn-(CH₂CH₂CH₂CH₃)₄ | ~1.5 (m) | ~29.1 |
| Sn-(CH₂CH₂CH₂CH₃)₄ | ~1.0 (t) | ~10.5 |
| Sn-CH₂-CH₂-CONH₂ | ~1.2 (m) | ~15-25 |
| Sn-CH₂-CH₂-CONH₂ | ~2.3 (t) | ~35-45 |
| C=O | - | ~175-180 |
| -NH₂ | broad | - |
Note: 't' denotes a triplet and 'm' denotes a multiplet. The exact chemical shifts can vary depending on the solvent and concentration.
¹¹⁹Sn NMR for Tin Coordination and Bonding Information
¹¹⁹Sn NMR spectroscopy is a particularly informative technique for studying organotin compounds, as the chemical shift (δ(¹¹⁹Sn)) is highly sensitive to the coordination number and the nature of the substituents at the tin atom. northwestern.eduhuji.ac.il For tetracoordinate tributyltin compounds, the ¹¹⁹Sn chemical shifts typically appear in a specific range. In the case of this compound, the tin atom is expected to be tetracoordinate in non-coordinating solvents, with the ¹¹⁹Sn chemical shift falling in the expected range for such compounds. However, the presence of the amide group with its lone pair on the nitrogen and oxygen atoms introduces the possibility of intramolecular coordination, which could lead to a pentacoordinate tin center. Such an increase in coordination number would cause a significant upfield shift in the ¹¹⁹Sn resonance. The observation of the ¹¹⁹Sn chemical shift, therefore, provides direct evidence for the coordination state of the tin atom in solution. uu.nl
Expected ¹¹⁹Sn NMR Chemical Shift Ranges for Tributyltin Compounds
| Coordination Number | Expected δ(¹¹⁹Sn) Range (ppm) |
| 4 | +20 to -60 |
| 5 | -100 to -200 |
Reference: Tetramethyltin (SnMe₄)
Multi-Nuclear NMR Studies of Stannyl (B1234572) Amides
Multi-nuclear NMR studies on related stannyl amides, such as trimethyltin (B158744) amides, have shown that the NMR parameters are sensitive to the substituents on the nitrogen atom and the solvent used. rsc.orgrsc.org For instance, the ¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹H) coupling constants can provide valuable information about the s-character of the Sn-C bond and the geometry around the tin atom. In this compound, the presence of the amide functionality could lead to intermolecular interactions or intramolecular coordination, which would be reflected in the NMR parameters. Comparative studies with other organotin amides help in understanding the electronic and steric effects that influence the structure and bonding in these molecules. nih.gov
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups and understanding the nature of chemical bonds.
Vibrational Analysis of Amide and Sn-C Bonds
The IR and Raman spectra of this compound will be dominated by the vibrational modes of the amide group and the Sn-C bonds.
Amide Vibrations: The primary amide group (-CONH₂) gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two bands in the region of 3400-3200 cm⁻¹ in the IR spectrum. orgchemboulder.comspectroscopyonline.comyoutube.com The C=O stretching vibration (Amide I band) is a strong band usually observed between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) occurs around 1650-1580 cm⁻¹. researchgate.netnih.gov
Sn-C Vibrations: The Sn-C stretching vibrations in tributyltin compounds are typically found in the far-infrared region, usually between 600 and 500 cm⁻¹. The asymmetric and symmetric Sn-C stretches can often be distinguished in the Raman spectrum.
Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H stretch (asymmetric) | ~3350 | Weak |
| N-H stretch (symmetric) | ~3180 | Weak |
| C=O stretch (Amide I) | ~1650 (strong) | ~1650 (medium) |
| N-H bend (Amide II) | ~1620 (medium) | Weak |
| Sn-C stretch (asymmetric) | ~525 (medium) | ~525 (strong, polarized) |
| Sn-C stretch (symmetric) | ~510 (medium) | ~510 (weak, depolarized) |
Influence of Coordination on Spectroscopic Signatures
The coordination of the amide group (either the oxygen or nitrogen atom) to the tin center would have a discernible effect on the vibrational spectra. If the carbonyl oxygen coordinates to the tin atom, a shift of the C=O stretching frequency to a lower wavenumber (red shift) would be expected due to the weakening of the C=O bond. Similarly, coordination of the amide nitrogen would affect the N-H stretching and bending vibrations. The extent of these shifts can provide information about the strength of the coordination. Such interactions can also influence the Sn-C bond strengths, which would be reflected in their corresponding vibrational frequencies.
Mass Spectrometry (MS) Techniques
Mass spectrometry serves as a fundamental tool for determining the molecular weight and fragmentation patterns of this compound. These techniques provide crucial information for confirming the compound's identity and exploring its chemical behavior under ionization conditions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing organotin compounds like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which can then be analyzed by the mass detector. For this compound, ESI-MS spectra would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The isotopic pattern of tin, with its multiple naturally occurring isotopes, would result in a characteristic cluster of peaks for the molecular ion, aiding in its identification.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule, [M+H]⁺, would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to break the ion apart. The resulting fragmentation pattern can help to elucidate the connectivity of the atoms within the molecule. Common fragmentation pathways for organotin compounds involve the loss of butyl groups from the tin atom. Therefore, one would expect to observe product ions corresponding to the loss of one, two, or all three butyl groups. The fragmentation of the propanamide moiety could also occur, providing further structural confirmation.
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. Both Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) can provide valuable information about this compound. UPS, which uses UV photons, would probe the valence molecular orbitals, providing insights into the bonding interactions between the tin atom and the organic ligands. XPS, using X-rays, would be employed to determine the core-level binding energies of the constituent atoms, such as tin, carbon, oxygen, and nitrogen. The chemical shifts in these binding energies can provide information about the chemical environment and oxidation state of the atoms within the molecule.
Theoretical and Computational Studies on 3 Tributylstannyl Propanamide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 3-(tributylstannyl)propanamide, DFT calculations would provide detailed insights into its molecular geometry, charge distribution, and orbital energies. Such calculations have been successfully applied to a wide range of organotin compounds and amides, establishing a reliable framework for analysis. researchgate.netajrconline.orgresearchgate.net
DFT-based quantum-chemical calculations are performed to obtain the optimized molecular geometry and various thermochemical parameters. researchgate.netajrconline.org Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov
Further analysis involves generating a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis is also employed to understand intramolecular and intermolecular interactions, such as hydrogen bonding and other stabilizing charge delocalizations within the molecule. researchgate.net For organotin compounds, these calculations elucidate the nature of the crucial carbon-tin (C-Sn) and heteroatom-tin bonds. researchgate.net
Table 1: Representative Electronic Parameters Calculable by DFT for this compound This table is illustrative and shows the types of data generated from DFT calculations.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 1.2 eV |
| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 7.7 eV |
| Dipole Moment | Measure of the net molecular polarity. | 3.5 D |
Conformational Analysis and Energy Landscapes of Stannyl (B1234572) Amides
The conformational landscape of a molecule dictates its physical and biological properties. For this compound, conformational analysis involves studying the rotation around its single bonds. Two key areas of flexibility are the amide C-N bond and the bonds connecting the tributyltin group.
Amide bonds exhibit significant rotational barriers due to the partial double-bond character arising from resonance, leading to distinct cis and trans isomers (or rotamers). researchgate.netnih.gov DFT studies on secondary amides show that bulky substituents can significantly destabilize the cis isomer and increase the energy barrier for isomerization. researchgate.net In the case of this compound, the ethyl group attached to the carbonyl carbon and the tributylstannyl group on the nitrogen side would be analyzed to determine the most stable conformation and the energy required to interconvert between rotamers.
Additionally, the tributyltin moiety itself possesses considerable conformational flexibility due to the rotation of the butyl groups around the Sn-C bonds. Computational studies on organotin complexes often reveal preferred conformations such as antiperiplanar or synclinal arrangements, which are influenced by steric hindrance and weak intramolecular interactions. researchgate.netmanipal.edu A comprehensive conformational analysis would map the potential energy surface by systematically rotating these key dihedral angles to identify all low-energy conformers and the transition states that connect them.
Table 2: Example of Conformational Energy Data for Amide Rotamers This table illustrates the kind of data obtained from a conformational analysis of a substituted amide.
| Conformer | Dihedral Angle (ω) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Trans | ~180° | 0.00 (Reference) | 98.5 |
| Transition State | ~90° | 18.5 | - |
| Cis | ~0° | 2.8 | 1.5 |
Mechanistic Insights from Computational Modeling of Reactions
Computational modeling is an invaluable tool for elucidating reaction mechanisms at a molecular level. For this compound, theoretical studies can predict its reactivity in various chemical transformations, such as hydrolysis, substitution, or catalysis. While specific studies on this molecule are not prevalent, research on related organotin compounds provides a clear blueprint for such investigations. figshare.comlupinepublishers.com
Mechanistic studies typically involve using DFT to map the entire reaction pathway from reactants to products, crucially identifying and characterizing the structure and energy of any transition states and intermediates. figshare.com For example, modeling the hydrolysis of the amide bond would involve calculating the energy barrier for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.
Furthermore, reactions involving the organotin moiety are of significant interest. Free radical reactions may occur at the tin center or at the α- or β-carbon atoms of the butyl groups. acs.org Computational studies on organotin enolates have shown that the coordination state of the tin atom dramatically influences the reaction pathway, determining whether a reaction proceeds through a cyclic or acyclic transition state. figshare.com Such insights are crucial for understanding the catalytic activity of organotin compounds in processes like urethane (B1682113) formation, where they often act as Lewis acids. lupinepublishers.comnih.gov
Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which is essential for structure verification and interpretation of experimental data. nih.govyoutube.com For this compound, this would include predicting NMR chemical shifts (¹H, ¹³C, and ¹¹⁹Sn) and IR vibrational frequencies.
The gauge-including atomic orbital (GIAO) method, implemented within a DFT framework, is a standard approach for predicting NMR chemical shifts. nih.gov For organometallic complexes, including those of tin, these calculations must often account for relativistic effects to achieve high accuracy, especially for nuclei directly bonded to or near the metal center. mdpi.com Comparing the calculated NMR spectra of potential isomers with experimental data is a powerful method for structural elucidation. nih.govresearchgate.net Good agreement between predicted and experimental values validates the computed structure. researchgate.net
Similarly, the calculation of harmonic vibrational frequencies can aid in the assignment of experimental IR spectra. ajrconline.org A comparative analysis between the experimental and simulated frequencies helps confirm the presence of key functional groups and provides confidence in the computationally determined molecular structure. researchgate.net
Table 3: Representative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts This table is a representative example demonstrating the comparison used for structural validation. Specific values for the target compound would require dedicated computation.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
|---|---|---|---|
| C=O (Amide) | 173.5 | 174.1 | -0.6 |
| CH₂ (alpha to C=O) | 35.8 | 36.2 | -0.4 |
| CH₂ (beta to C=O) | 25.1 | 25.0 | +0.1 |
| Sn-CH₂ (Butyl) | 9.7 | 10.1 | -0.4 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements, conformational changes, and interactions with its environment. acs.org An MD simulation of this compound could offer insights into its dynamic behavior in different solvents or its potential interactions with biological macromolecules.
In a solvent like water, MD simulations could reveal the structure of the solvation shell around the molecule, showing how water molecules orient around the polar amide group versus the nonpolar tributyltin tail. When studying interactions with larger systems, such as proteins or DNA, MD simulations can be combined with molecular docking to predict binding modes and estimate binding affinities, which is a common approach in assessing the potential biological activity of organotin compounds. nih.govmdpi.com
Table 4: Typical Parameters for a Molecular Dynamics Simulation This table outlines the typical setup for an MD simulation.
| Parameter | Description | Typical Value |
|---|---|---|
| Force Field | Set of equations and parameters describing the potential energy of the atoms. | GAFF, OPLS-AA |
| Solvent Model | Model used to represent the solvent (e.g., water). | TIP3P, SPC/E |
| Ensemble | Statistical ensemble defining thermodynamic variables (e.g., constant Temp/Pressure). | NPT (Isothermal-isobaric) |
| Temperature | Simulation temperature. | 298 K (25 °C) |
| Pressure | Simulation pressure. | 1 atm |
| Simulation Time | Total duration of the simulation. | 100 - 500 ns |
| Time Step | The interval between successive calculations of forces and positions. | 2 fs |
Emerging Research Directions and Future Outlook
Development of More Sustainable Synthetic Pathways
The traditional synthesis of organotin compounds often involves the use of stoichiometric amounts of highly reactive and often hazardous organometallic reagents like Grignard or organoaluminum compounds, which can generate significant waste. lupinepublishers.comwikipedia.org A key area of future research will be the development of more sustainable and atom-economical methods for the synthesis of 3-(tributylstannyl)propanamide. numberanalytics.comjocpr.com
One promising avenue is the exploration of catalytic routes. This could involve the direct hydrostannylation of acrylamide (B121943) with tributyltin hydride, a reaction that, if catalyzed efficiently, would offer 100% atom economy. The development of catalysts, potentially based on more abundant and less toxic metals, would be a significant step forward.
Another approach centers on improving the sustainability of existing methods. This could include the use of greener solvents, solvent-free reaction conditions, or the direct synthesis from metallic tin and a suitable propanamide precursor. orientjchem.org The principles of green chemistry, such as minimizing derivatization steps and designing for energy efficiency, will be paramount in these endeavors.
| Synthetic Strategy | Key Advantages | Research Focus |
| Catalytic Hydrostannylation | High atom economy, reduced waste. | Development of efficient and selective catalysts. |
| Direct Synthesis | Use of elemental tin, potentially fewer steps. | Activation of metallic tin, reaction conditions. |
| Green Solvents/Solvent-Free | Reduced environmental impact. | Identification of suitable green solvents, process optimization. |
Exploration of Novel Reactivity Patterns
The juxtaposition of a tributylstannyl group and an amide functionality in this compound suggests the potential for unique reactivity. The β-position of the tin moiety relative to the carbonyl group could give rise to interesting electronic and steric effects, influencing the reactivity of both the C-Sn bond and the amide. gelest.comlibretexts.org
Future research could focus on intramolecular interactions and their influence on the compound's reactivity. For instance, the amide's carbonyl oxygen could coordinate to the tin center, potentially activating the C-Sn bond for subsequent reactions or influencing the stereochemical outcome of transformations at the α- or β-positions.
Furthermore, the exploration of tandem reactions, where both the organotin and amide groups participate sequentially in a single synthetic operation, could lead to the rapid construction of complex molecular architectures. The reactivity of the amide N-H bond, for example, could be harnessed in concert with transformations at the tin center. youtube.com
Integration into Flow Chemistry Systems
The use of highly reactive organometallic reagents often poses challenges for large-scale synthesis due to safety concerns and difficulties in controlling reaction parameters. nih.gov Flow chemistry offers a powerful solution to these issues by providing precise control over reaction time, temperature, and mixing in a continuous, low-volume system. vapourtec.comresearchgate.netwuxiapptec.com
The synthesis of this compound, particularly if it involves pyrophoric or highly exothermic steps, is a prime candidate for adaptation to a flow process. The on-demand generation of reactive intermediates in a flow reactor can significantly improve safety and reproducibility. techniques-ingenieur.fr
Beyond its synthesis, the use of this compound as a reagent in subsequent reactions could also be greatly enhanced by flow technology. The ability to precisely control stoichiometry and residence time can lead to cleaner reactions, higher yields, and easier scale-up.
| Flow Chemistry Application | Key Benefits | Implementation Focus |
| Synthesis of the Compound | Enhanced safety, precise temperature control, scalability. | Reactor design, optimization of flow parameters. |
| Use as a Reagent | Stoichiometric control, rapid optimization, cleaner reactions. | Integration with other flow modules for telescoped synthesis. |
Design of Advanced Organotin Amide-Based Reagents
The structure of this compound provides a versatile platform for the design of more advanced, bifunctional reagents. nih.gov By modifying the amide functionality or the carbon backbone, it is possible to introduce additional reactive sites or directing groups.
For example, the amide nitrogen could be functionalized with a chiral auxiliary, leading to the development of a chiral organotin reagent for asymmetric synthesis. Alternatively, a second functional group could be incorporated elsewhere in the molecule, creating a reagent capable of participating in multicomponent reactions or acting as a molecular scaffold for the construction of compound libraries. The design of such reagents would involve a deep understanding of structure-activity relationships and the interplay between the different functional groups.
| Reagent Design Strategy | Potential Application | Key Feature |
| Chiral Auxiliary on Amide | Asymmetric synthesis. | Stereodirecting group. |
| Incorporation of a Second Functional Group | Multicomponent reactions, molecular scaffolding. | Orthogonal reactivity. |
| Polymer-Supported Analogs | Solid-phase synthesis, easier purification. | Immobilization on a solid support. |
Expanding the Scope of Catalytic Applications
Organotin compounds have a long history as catalysts in various industrial processes, such as the formation of polyurethanes and transesterification reactions. wikipedia.orgrsc.orgresearchgate.netsysrevpharm.org The unique combination of a Lewis acidic tin center and a hydrogen-bond-donating amide group in this compound suggests its potential as a novel catalyst or catalyst precursor.
Future research could explore the use of this compound in cooperative catalysis, where the tin and amide functionalities work in concert to activate substrates. nih.gov For instance, the tin atom could act as a Lewis acid to activate an electrophile, while the amide group could act as a Brønsted acid or base to activate a nucleophile.
Furthermore, this compound could serve as a precursor for the synthesis of more complex, well-defined organotin catalysts. The amide group provides a convenient handle for immobilization onto solid supports, which would facilitate catalyst recovery and reuse, a key principle of green chemistry. The exploration of its catalytic activity in a range of organic transformations, from C-C bond formation to polymerization, represents a promising frontier.
| Catalytic Application | Potential Role of the Compound | Reaction Examples |
| Cooperative Catalysis | Bifunctional catalyst activating both electrophile and nucleophile. | Aldol (B89426) reactions, Michael additions. |
| Catalyst Precursor | Source for the generation of more complex catalytic species. | Polymerization, cross-coupling reactions. |
| Immobilized Catalyst | Heterogeneous catalyst for improved recyclability. | Continuous flow catalysis. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Tributylstannyl)propanamide, and how can its purity be validated?
- Methodology :
- Synthesis : Use Stille coupling or nucleophilic substitution reactions to introduce the tributylstannyl group. For example, react propanamide precursors with tributyltin halides under inert conditions (e.g., argon atmosphere) in anhydrous solvents like THF or DMF. Optimize reaction temperature (40–80°C) and catalyst systems (e.g., palladium catalysts) to enhance yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Monitor purity via TLC.
- Characterization : Validate structure using ¹H/¹³C NMR (deuterated solvents, internal standards like TMS), FT-IR (amide C=O stretch ~1650 cm⁻¹), and HRMS (ESI or EI modes). For tin-containing compounds, include ¹¹⁹Sn NMR to confirm stannyl group integrity .
Q. Which analytical techniques are critical for assessing the stability of this compound in solution?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (4–60°C), and light exposure. Use HPLC-UV or UPLC-MS to monitor degradation products.
- Kinetic Analysis : Calculate half-life using first-order kinetics. Compare with structurally similar stannyl compounds (e.g., tributyltin oxide) to identify stability trends .
- Spectroscopic Monitoring : Track changes in UV-Vis absorption (200–400 nm) or NMR shifts (e.g., Sn-C bond stability via ¹¹⁹Sn NMR) .
Advanced Research Questions
Q. How does the tributylstannyl group influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights exist?
- Experimental Design :
- Catalytic Screening : Test palladium (Pd(PPh₃)₄), nickel, or copper catalysts in Stille couplings with aryl/vinyl halides. Compare yields and side products (e.g., homocoupling) via GC-MS or NMR .
- Mechanistic Probes : Use deuterium labeling or computational studies (DFT) to investigate transmetallation steps. Monitor intermediates via in situ IR or XAS (X-ray absorption spectroscopy) .
- Data Interpretation : Correlate steric effects of the tributylstannyl group with reaction efficiency. For example, bulky substituents may slow transmetallation but reduce oxidative side reactions .
Q. What strategies resolve contradictions in reported bioactivity data for organotin propanamides?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified stannyl groups (e.g., trimethyl vs. tributyl) or amide substituents. Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), or antimicrobial activity (MIC assays).
- Data Normalization : Account for batch-to-batch variability by standardizing purity thresholds (>95% via HPLC) and solvent effects (DMSO vs. aqueous buffers) .
- Meta-Analysis : Compare bioactivity across cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects. Use molecular docking to predict binding modes to targets like PRMT5 or kinase enzymes .
Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural elucidation of this compound?
- Methodology :
- Crystal Growth : Optimize solvent systems (e.g., slow evaporation in dichloromethane/hexane) and temperature gradients. Use seeding techniques for twinned crystals.
- Refinement : Apply SHELXL for disorder modeling. Use restraints for tin-ligand bond lengths/angles based on CSD (Cambridge Structural Database) metrics. Validate with Rietveld analysis for powder samples if single crystals fail .
- Complementary Techniques : Pair X-ray diffraction with SSNMR (solid-state NMR) to resolve ambiguities in Sn coordination geometry .
Q. What experimental approaches evaluate the environmental impact of tin leaching from this compound in lab waste?
- Methodology :
- Leaching Studies : Simulate wastewater conditions (pH 5–9, 25–40°C). Quantify tin release via ICP-MS over 7–30 days.
- Ecotoxicity Assays : Test leachates on model organisms (e.g., Daphnia magna, algae) using OECD guidelines. Compare with regulatory thresholds (e.g., EPA limits for organotins).
- Mitigation Strategies : Recommend chelating agents (e.g., EDTA) or activated carbon filtration in waste treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
